molecular formula C19H21NO3 B7790136 methyl 4-(4'-amino-1,1'-biphenyl-4-yl)-2,2-dimethyl-4-oxobutanoate

methyl 4-(4'-amino-1,1'-biphenyl-4-yl)-2,2-dimethyl-4-oxobutanoate

Cat. No.: B7790136
M. Wt: 311.4 g/mol
InChI Key: QQIBWNNOJLMPER-UHFFFAOYSA-N
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Description

methyl 4-(4'-amino-1,1'-biphenyl-4-yl)-2,2-dimethyl-4-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group, a dimethyl-substituted butanoate chain, and a biphenyl structure with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4'-amino-1,1'-biphenyl-4-yl)-2,2-dimethyl-4-oxobutanoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Biphenyl Structure: The initial step involves the coupling of 4-bromonitrobenzene with phenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is carried out in the presence of a base such as potassium carbonate and a solvent like toluene.

    Reduction of the Nitro Group: The nitro group in the resulting biphenyl compound is reduced to an amino group using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

    Esterification: The final step involves the esterification of the amino-substituted biphenyl with 2,2-dimethyl-4-oxobutanoic acid. This reaction is typically carried out using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

methyl 4-(4'-amino-1,1'-biphenyl-4-yl)-2,2-dimethyl-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: 4-[4-(4-nitrophenyl)phenyl]-2,2-dimethyl-4-oxobutanoate.

    Reduction: 4-[4-(4-aminophenyl)phenyl]-2,2-dimethyl-4-hydroxybutanoate.

    Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

methyl 4-(4'-amino-1,1'-biphenyl-4-yl)-2,2-dimethyl-4-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 4-(4'-amino-1,1'-biphenyl-4-yl)-2,2-dimethyl-4-oxobutanoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with active site residues, while the ester group may participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

methyl 4-(4'-amino-1,1'-biphenyl-4-yl)-2,2-dimethyl-4-oxobutanoate can be compared with similar compounds such as:

    Methyl 4-[4-(4-nitrophenyl)phenyl]-2,2-dimethyl-4-oxobutanoate: This compound has a nitro group instead of an amino group, which affects its reactivity and applications.

    Methyl 4-[4-(4-hydroxyphenyl)phenyl]-2,2-dimethyl-4-oxobutanoate: The presence of a hydroxy group instead of an amino group can influence the compound’s solubility and hydrogen bonding capabilities.

    Methyl 4-[4-(4-methoxyphenyl)phenyl]-2,2-dimethyl-4-oxobutanoate: The methoxy group provides different electronic and steric effects compared to the amino group, affecting the compound’s chemical behavior.

These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 4-[4-(4-aminophenyl)phenyl]-2,2-dimethyl-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-19(2,18(22)23-3)12-17(21)15-6-4-13(5-7-15)14-8-10-16(20)11-9-14/h4-11H,12,20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIBWNNOJLMPER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of methyl 4-[4′-(formylamino)-1,1′-biphenyl-4-yl]-2,2-dimethyl-4-oxobutanoate (2.40 g, 7.07 mmol) in 20 mL methanol, was added 7 mL concentrated hydrochloric acid at below rt. The reaction mixture was stirred at rt overnight. The mixture was concentrated under reduced pressure and saturated aqueous sodium bicarbonate solution was slowly added until pH>8.0. The aqueous layer was then extracted with methylene chloride (2×25 mL), and the combined organic layer was dried over sodium sulfate. The mixture was concentrated under reduced pressure to afford methyl 4-(4′-amino-1,1′-biphenyl-4-yl)-2,2-dimethyl-4-oxobutanoate as a light red solid (2.1 g, 95%). 1H NMR (CDCl3) δ 7.96 (d, J=9 Hz, 2H), 7.60 (d, J=9 Hz, 2H), 7.46 (d, J=9 Hz, 2H), 6.76 (d, J=9 Hz, 2H), 3.85 (br s, 2H), 3.69 (s, 3H), 3.32 (s, 2H), 1.35 (s, 6H); ESI-MS m/z 312.4 (MH+); HRMS m/z calcd for MH+312.1594, found 312.1597.
Name
methyl 4-[4′-(formylamino)-1,1′-biphenyl-4-yl]-2,2-dimethyl-4-oxobutanoate
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two

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